molecular formula C12H10BrN3 B1375399 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile CAS No. 863752-24-3

1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile

Cat. No. B1375399
Key on ui cas rn: 863752-24-3
M. Wt: 276.13 g/mol
InChI Key: UFINPHAPQHXREE-UHFFFAOYSA-N
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Patent
US07879849B2

Procedure details

1-Benzyl-5-methyl-1H-pyrazole-3-carbonitrile (3.38 g, 17.1 mmol) was treated with potassium acetate (2.35 g, 24.0 mmol) and bromine (3.01 g, 18.9 mmol) in glacial acetic acid (48 mL) according to the method described in Part F of Examples 1-4. After the 2 M aqueous sodium carbonate was added in the work-up, a white solid was isolated by filtration and washed with water to yield 4.49 g of 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile.
Name
1-Benzyl-5-methyl-1H-pyrazole-3-carbonitrile
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([CH3:13])=[CH:11][C:10]([C:14]#[N:15])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])(=O)C.[K+].[Br:21]Br.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C>[CH2:1]([N:8]1[C:12]([CH3:13])=[C:11]([Br:21])[C:10]([C:14]#[N:15])=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
1-Benzyl-5-methyl-1H-pyrazole-3-carbonitrile
Quantity
3.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1C)C#N
Name
potassium acetate
Quantity
2.35 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
3.01 g
Type
reactant
Smiles
BrBr
Name
Quantity
48 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white solid was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C(=C1C)Br)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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